molecular formula C14H21ClN2 B4744533 [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine hydrochloride CAS No. 1158750-07-2

[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine hydrochloride

Cat. No.: B4744533
CAS No.: 1158750-07-2
M. Wt: 252.78 g/mol
InChI Key: IPTRTZJILVGXBT-UHFFFAOYSA-N
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Description

[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C14H21ClN2 It is a hydrochloride salt form of an amine, which combines a cyclohexene ring and a pyridine ring through an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclohexene with ethylamine to form the intermediate [2-(Cyclohex-1-en-1-yl)ethyl]amine.

    Coupling with Pyridine Derivative: The intermediate is then reacted with a pyridine derivative, such as pyridine-3-carboxaldehyde, under reductive amination conditions to form the desired amine.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its structural features can be optimized to enhance biological activity and selectivity.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it valuable for various applications, including material science and catalysis.

Mechanism of Action

The mechanism of action of [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohex-1-en-1-yl)ethylamine: This compound shares a similar cyclohexene-ethylamine structure but lacks the pyridine moiety.

    2-(1-Cyclohexenyl)ethylamine: Similar in structure but without the pyridine ring.

    Pyridine derivatives: Compounds containing the pyridine ring but with different substituents.

Uniqueness

The uniqueness of [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine hydrochloride lies in its combination of a cyclohexene ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

2-(cyclohexen-1-yl)-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h4-5,7,9,11,16H,1-3,6,8,10,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTRTZJILVGXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158750-07-2
Record name 3-Pyridinemethanamine, N-[2-(1-cyclohexen-1-yl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158750-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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